8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide
Description
8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide is a brominated imidazopyridine derivative with a dimethylamide functional group at the 2-position. Its molecular formula is C₁₀H₁₂BrN₃O, and it has a molecular weight of 270.14 g/mol . It is cataloged under CAS number 1992985-61-1 and is primarily used in medicinal chemistry research due to its scaffold’s relevance in drug discovery .
Properties
IUPAC Name |
8-bromo-N,N-dimethyl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c1-13(2)10(15)8-6-14-5-3-4-7(11)9(14)12-8/h3-6,9,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDGTLFHSDFQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN2C=CC=C(C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Analysis
Biochemical Properties
8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, it can modulate metabolic pathways, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and transcription factors. By binding to these targets, the compound can inhibit or activate their function, leading to downstream effects on cellular processes. For instance, the inhibition of kinases by this compound can result in the suppression of cell proliferation and the induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity.
Biological Activity
8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, particularly focusing on its antimycobacterial and anticancer activities.
- Molecular Formula : C₈H₈BrN₃O
- Molecular Weight : 230.07 g/mol
- CAS Number : 1984062-79-4
Synthesis
The compound can be synthesized through various methods involving the modification of imidazo[1,2-a]pyridine derivatives. A common approach includes the bromination of imidazo[1,2-a]pyridine followed by carboxylation and subsequent amidation reactions to introduce the dimethylamide group .
Antimycobacterial Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit promising activity against Mycobacterium tuberculosis. A study indicated that certain substituted imidazo[1,2-a]pyridine carboxamides demonstrated significant antimycobacterial effects with minimal toxicity to human cells. Specifically, compounds with a similar structure to this compound were effective against multidrug-resistant strains of tuberculosis with MIC values ranging from 0.05 to 0.19 μM .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. A series of studies focused on imidazo[1,2-a]pyridine derivatives targeting the PI3Kα pathway showed that modifications at specific positions on the ring structure significantly enhanced their inhibitory effects on cancer cell lines. For instance, one derivative exhibited nanomolar potency against PI3Kα and demonstrated efficacy in inducing apoptosis in breast cancer cells (T47D) through flow cytometry analysis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Bromine Substitution : The presence of bromine at the 8-position enhances lipophilicity and may improve binding affinity to target proteins.
- Dimethylamide Group : This functional group is crucial for increasing solubility and bioavailability while also participating in hydrogen bonding interactions with biological targets.
Case Studies and Research Findings
Scientific Research Applications
Therapeutic Applications
-
Modulation of TRPM8 Receptors
- Research indicates that compounds similar to 8-bromo derivatives can act as modulators of TRPM8 (transient receptor potential melastatin subfamily type 8) receptors, which are involved in sensory perception, particularly in pain modulation. These compounds have been studied for their potential to treat conditions such as inflammatory pain, neuropathic pain, and cardiovascular diseases aggravated by cold exposure .
-
Anticancer Activity
- Preliminary studies suggest that imidazo[1,2-a]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and the inhibition of cell proliferation. Specific studies have shown that these compounds can disrupt critical signaling pathways in cancer cells, making them candidates for further development as anticancer agents .
-
Antimicrobial Properties
- There is growing evidence that imidazo[1,2-a]pyridine derivatives possess antimicrobial activity against a range of pathogens. This property is particularly valuable in the context of increasing antibiotic resistance, suggesting that these compounds could serve as templates for developing new antimicrobial agents .
Case Studies
-
Case Study 1: Pain Management
A study explored the efficacy of TRPM8 modulators in alleviating chronic pain conditions. The results indicated that administration of 8-bromo derivatives significantly reduced pain scores in animal models, suggesting a promising avenue for human clinical trials aimed at pain management therapies . -
Case Study 2: Cancer Cell Lines
In vitro studies on various cancer cell lines demonstrated that treatment with 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide resulted in a dose-dependent decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Reactivity and Bioactivity Bromine vs. Fluorine/Chlorine: Bromine’s electron-withdrawing nature enhances electrophilic substitution reactivity compared to fluorine or chlorine. For example, 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (MW 287.09) exhibits dual halogenation, which may improve metabolic stability and target binding . Dimethylamide vs.
Synthetic Accessibility The target compound can be synthesized via continuous flow methods (e.g., condensation of bromopyruvic acid with 2-aminopyridines in DMF at 125°C), achieving yields of 72–85% without intermediate purification . In contrast, ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate requires stepwise saponification and coupling, yielding ~55–65% .
Pharmacological Potential 8-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS 474708-88-8) has shown promise as an anthelmintic agent due to its structural similarity to benzimidazole drugs . The dimethylamide derivative’s improved solubility and stability make it a candidate for kinase inhibition studies, similar to 8-amino-6-bromoimidazo[1,2-a]pyridine, which inhibits CDK2 .
Physicochemical Properties Aqueous Solubility: Carboxylic acid derivatives (e.g., 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid) exhibit lower solubility in organic solvents compared to dimethylamide or ester analogs . Thermal Stability: Brominated derivatives generally decompose above 200°C, as seen in diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (m.p. 223–225°C) .
Research Findings and Implications
- Synthetic Advancements : Continuous flow methods () have revolutionized the synthesis of imidazo[1,2-a]pyridines, reducing reaction times from hours to minutes and improving yields for derivatives like the target compound.
- Structure-Activity Relationships (SAR) : The dimethylamide group’s steric bulk and electron-donating properties may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Limitations : Brominated analogs, while bioactive, often face challenges in metabolic clearance due to halogenated aromatic rings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a two-step process:
Condensation : React 2-aminopyridine with bromopyruvic acid (or ethyl bromopyruvate) in ethanol at 80°C to form the imidazo[1,2-a]pyridine-2-carboxylic acid intermediate .
Amidation : Couple the intermediate with dimethylamine using carbodiimide-based reagents (e.g., EDC.HCl/HOBt) in DMF at room temperature .
- Optimization : Yield improvements (up to 72%) are achieved by controlling stoichiometry (1:1.2 for bromopyruvic acid:aminopyridine) and using catalytic p-toluenesulphonic acid (PTSA) in DMF at 125°C under continuous flow conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Key Techniques :
- NMR : Use ¹H and ¹³C NMR to confirm the imidazo[1,2-a]pyridine scaffold, bromine substitution, and dimethylamide functionality. For example, the dimethylamide group shows characteristic singlets near δ 2.9–3.1 ppm (¹H) and δ 35–40 ppm (¹³C) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₃BrN₃O₂: 314.0234; observed: 314.0238) .
- IR : Look for carbonyl stretches (~1650–1700 cm⁻¹) and N-H/N-Br vibrations .
Q. How does the bromine substituent influence the compound’s reactivity in further derivatization?
- Reactivity : The bromine atom at the 8-position enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl, heteroaryl, or amine groups. For example, bromine can be replaced with nitrile or acetylene groups under palladium catalysis .
- Limitations : Steric hindrance from the fused imidazo-pyridine ring may slow reactions; microwave-assisted conditions are recommended for sluggish transformations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for the condensation step of imidazo[1,2-a]pyridine synthesis?
- Analysis : Discrepancies arise from competing decarboxylation at high temperatures (>100°C). Continuous flow systems (microreactors at 125°C, 4.0 bar) minimize side reactions by ensuring rapid heating/cooling, achieving 85% conversion vs. 60% in batch reactions .
- Troubleshooting : Monitor reaction progress via LCMS and adjust residence time (10–15 min optimal) to balance yield and purity .
Q. What strategies optimize the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamide derivatives for high-throughput screening?
- Methodology :
Immobilization : Bind 2-aminonicotinate to Wang resin via ester linkage.
Cyclization : Treat with α-haloketones (e.g., bromoacetone) to form the imidazo ring.
Halogenation : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) .
- Automation : Use robotic pipetting systems for parallel amidation with diverse amines (e.g., dimethylamine, morpholine) to generate libraries .
Q. How does the crystal packing of related bromoimidazo[1,2-a]pyridine derivatives inform solubility and bioavailability predictions?
- Structural Insights : X-ray crystallography of analogs (e.g., 8-bromoimidazo[1,2-a]pyridine hydrazides) reveals intramolecular hydrogen bonds (O–H⋯N) and π-π stacking (3.5–3.6 Å spacing), which correlate with low aqueous solubility (<0.1 mg/mL).
- Mitigation : Introduce polar groups (e.g., hydroxyl, carboxylate) via post-synthetic modifications to enhance solubility without disrupting the core scaffold .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Approach :
Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The dimethylamide group shows hydrogen bonding with Thr766 and Met769 .
MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability; RMSD <2.0 Å indicates favorable target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
